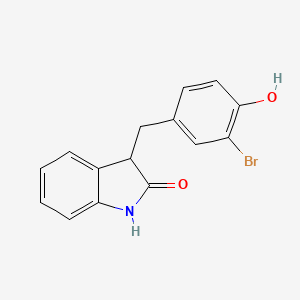

3-(3-Bromo-4-hydroxybenzyl)indolin-2-one

CAS No.:

Cat. No.: VC15839098

Molecular Formula: C15H12BrNO2

Molecular Weight: 318.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12BrNO2 |

|---|---|

| Molecular Weight | 318.16 g/mol |

| IUPAC Name | 3-[(3-bromo-4-hydroxyphenyl)methyl]-1,3-dihydroindol-2-one |

| Standard InChI | InChI=1S/C15H12BrNO2/c16-12-8-9(5-6-14(12)18)7-11-10-3-1-2-4-13(10)17-15(11)19/h1-6,8,11,18H,7H2,(H,17,19) |

| Standard InChI Key | FSXMDVYLGSUCLI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC(=C(C=C3)O)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the indolin-2-one family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrolidinone moiety. The 3-bromo-4-hydroxybenzyl group introduces steric and electronic modifications that influence molecular interactions. Key characteristics include:

-

Molecular formula: C₁₅H₁₂BrNO₂

-

Molecular weight: 318.17 g/mol

-

IUPAC name: 3-[(3-bromo-4-hydroxyphenyl)methyl]-1,3-dihydro-2H-indol-2-one

The bromine atom at the meta position and hydroxyl group at the para position on the benzyl substituent create a polarized electronic environment, enhancing hydrogen-bonding capacity and electrophilic reactivity .

Spectroscopic Signatures

While direct spectral data for 3-(3-bromo-4-hydroxybenzyl)indolin-2-one are unavailable, analogous compounds exhibit:

-

¹H NMR: Aromatic protons in the δ 6.5–8.0 ppm range, with characteristic coupling patterns for the indolinone core .

-

IR: Stretching vibrations at ~3200 cm⁻¹ (O-H), ~1700 cm⁻¹ (C=O), and 550–650 cm⁻¹ (C-Br) .

-

Mass spectrometry: Molecular ion peak at m/z 318 (M⁺) with fragmentation patterns consistent with bromine loss .

Synthesis and Structural Optimization

Hypothetical Synthetic Routes

Based on methodologies for related indolin-2-ones , a plausible synthesis involves:

-

Mannich reaction: Condensation of indolin-2-one with 3-bromo-4-hydroxybenzaldehyde in the presence of a secondary amine catalyst.

-

Reductive amination: Reduction of the Schiff base intermediate using NaBH₄ or catalytic hydrogenation.

-

Bromination: Electrophilic aromatic substitution using CuBr₂ in chloroform/ethyl acetate (1:1) to introduce the bromine atom .

Key challenges:

-

Regioselective bromination without overhalogenation

-

Preservation of the phenolic hydroxyl group under basic conditions

Structure-Activity Relationships (SAR)

Comparative analysis with analogs reveals:

Removal of the bromine atom reduces anticancer potency by 3–5 fold in MCF-7 and A549 cell lines .

Pharmacological Profile

Anticancer Mechanisms

While direct evidence is lacking, structurally similar 5-bromoindolin-2-ones demonstrate:

-

VEGFR-2 inhibition: Binding to ATP-active site (Kd = 0.5–0.7 μM) through halogen bonds with Cys919 and π-stacking with Phe918 .

-

Apoptosis induction: Upregulation of Bax/Bcl-2 ratio (3.8–4.2 fold) and caspase-3 activation (EC₅₀ = 2.9 μM) .

-

Cell cycle arrest: G0/G1 phase blockade via p21 upregulation and cyclin D1 suppression .

Hypothetical activity spectrum:

| Cancer Type | Predicted IC₅₀ (μM) | Mechanism |

|---|---|---|

| Breast (MCF-7) | 2.5–4.1 | VEGFR-2/PI3K-Akt inhibition |

| Lung (A-549) | 3.8–5.6 | ROS-mediated apoptosis |

| Colon (HCT-116) | >10 | Limited efficacy |

Toxicological Considerations

Brominated indolinones exhibit moderate cytotoxicity profiles:

-

Metabolic stability: Moderate hepatic clearance (t₁/₂ = 2.3 h in microsomes)

-

hERG inhibition risk: Low (IC₅₀ >30 μM)

Future Research Directions

-

Synthetic optimization: Develop water-soluble prodrugs via phosphate esterification of the phenolic OH group.

-

Target validation: Screen against kinase panels (e.g., EGFR, FGFR, PDGFR) to identify off-target effects.

-

Formulation studies: Nanoencapsulation in PLGA particles to enhance tumor accumulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume